molecular formula C16H28N4O2S B7054173 [1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide

[1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide

Cat. No.: B7054173
M. Wt: 340.5 g/mol
InChI Key: ZZGVKMHYADCTCJ-UHFFFAOYSA-N
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Description

[1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with isopropyl groups, a piperidine ring, and a methanesulfonamide group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine precursors. One common method involves the alkylation of 2,6-di(propan-2-yl)pyrimidine with a suitable piperidine derivative under basic conditions. The resulting intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes and developing new biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry, catalysis, and other industrial processes.

Mechanism of Action

The mechanism of action of [1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    [1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide: shares structural similarities with other pyrimidine and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to participate in a wide range of reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

[1-[2,6-di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2S/c1-11(2)14-9-15(19-16(18-14)12(3)4)20-7-5-13(6-8-20)10-23(17,21)22/h9,11-13H,5-8,10H2,1-4H3,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGVKMHYADCTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C(C)C)N2CCC(CC2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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